1-(Chloroacetyl)-2-methyl-5-nitroindoline
Overview
Description
1-(Chloroacetyl)-2-methyl-5-nitroindoline is a compound belonging to the indoline family, characterized by its unique structure that includes a chloroacetyl group, a methyl group, and a nitro group attached to an indoline ring. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
Preparation Methods
The synthesis of 1-(Chloroacetyl)-2-methyl-5-nitroindoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitroindoline.
Chloroacetylation: The key step involves the chloroacetylation of 2-methyl-5-nitroindoline using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield, cost, and safety.
Chemical Reactions Analysis
1-(Chloroacetyl)-2-methyl-5-nitroindoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The indoline ring can undergo oxidation to form indole derivatives, which are important intermediates in organic synthesis.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloroacetyl)-2-methyl-5-nitroindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable tool in drug discovery and development.
Medicine: Research has explored its use in developing new therapeutic agents for treating various diseases, including bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-2-methyl-5-nitroindoline involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-(Chloroacetyl)-2-methyl-5-nitroindoline can be compared with other indoline derivatives such as:
1-(Chloroacetyl)-2-methylindoline: Lacks the nitro group, which may result in different biological activities.
1-(Chloroacetyl)-5-nitroindoline: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
2-Methyl-5-nitroindoline: Lacks the chloroacetyl group, which may influence its ability to form covalent bonds with biological molecules.
The presence of the chloroacetyl, methyl, and nitro groups in this compound makes it unique, providing a combination of chemical reactivity and biological activity that is valuable in various research applications.
Properties
IUPAC Name |
2-chloro-1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-7-4-8-5-9(14(16)17)2-3-10(8)13(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTTUALPAYCGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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